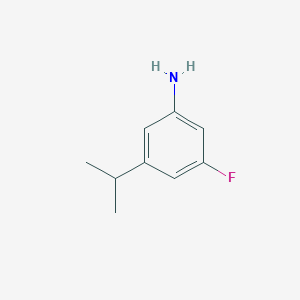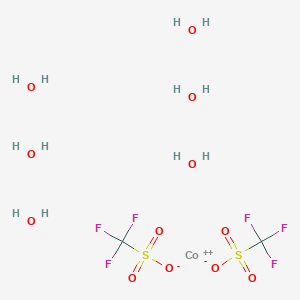
Cobalt(II) trifluoromethanesulfonate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) trifluoromethanesulfonate hexahydrate is an inorganic compound with the chemical formula Co(CF₃SO₃)₂·6H₂O. It is a cobalt salt of trifluoromethanesulfonic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its high solubility in water and many organic solvents, making it a versatile reagent in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) trifluoromethanesulfonate hexahydrate can be synthesized by reacting cobalt(II) chloride with trifluoromethanesulfonic acid in an aqueous solution. The reaction typically involves dissolving cobalt(II) chloride in water, followed by the gradual addition of trifluoromethanesulfonic acid. The mixture is then heated to promote the reaction, resulting in the formation of this compound as a white solid[2][2].
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried under controlled conditions to obtain the final product[2][2].
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) trifluoromethanesulfonate hexahydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states of cobalt.
Substitution: It can participate in ligand exchange reactions where the trifluoromethanesulfonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) compounds, while reduction reactions may produce cobalt(I) compounds. Substitution reactions result in the formation of new cobalt complexes with different ligands .
Scientific Research Applications
Cobalt(II) trifluoromethanesulfonate hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: It is used in biochemical studies to investigate the role of cobalt in biological systems.
Medicine: It is explored for its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials[][4].
Mechanism of Action
The mechanism by which cobalt(II) trifluoromethanesulfonate hexahydrate exerts its effects involves the coordination of cobalt ions with various ligands. The cobalt ion can form complexes with different molecules, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the cobalt ion .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) chloride hexahydrate: Another cobalt salt with similar solubility and reactivity.
Cobalt(II) tetrafluoroborate hexahydrate: A cobalt salt with different anionic ligands but similar applications.
Cobalt(II) nitrate hexahydrate: A cobalt salt used in similar catalytic and industrial applications.
Uniqueness
Cobalt(II) trifluoromethanesulfonate hexahydrate is unique due to its trifluoromethanesulfonate ligands, which provide distinct reactivity and solubility properties compared to other cobalt salts. This makes it particularly useful in specific catalytic and synthetic applications where other cobalt salts may not be as effective .
Properties
Molecular Formula |
C2H12CoF6O12S2 |
|---|---|
Molecular Weight |
465.2 g/mol |
IUPAC Name |
cobalt(2+);trifluoromethanesulfonate;hexahydrate |
InChI |
InChI=1S/2CHF3O3S.Co.6H2O/c2*2-1(3,4)8(5,6)7;;;;;;;/h2*(H,5,6,7);;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
AWBISZPYIYPMRC-UHFFFAOYSA-L |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.O.O.O.O.O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


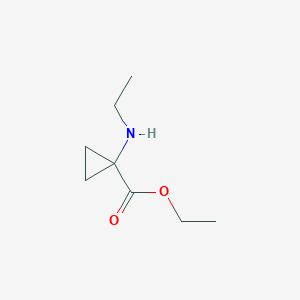
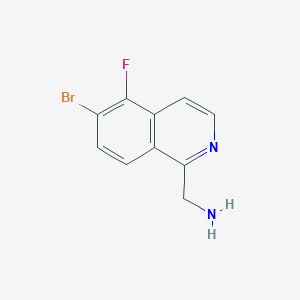
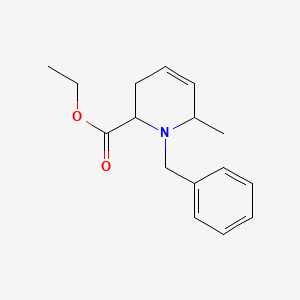
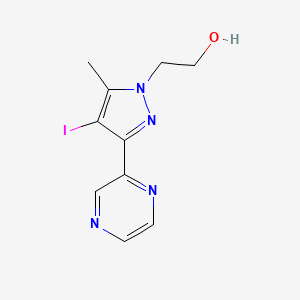
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
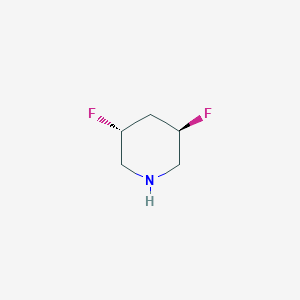
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine](/img/structure/B13348126.png)
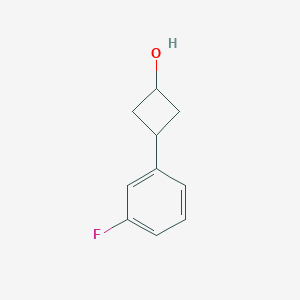
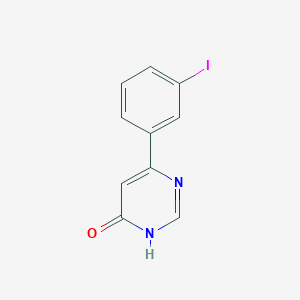
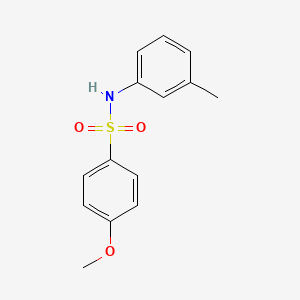
![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
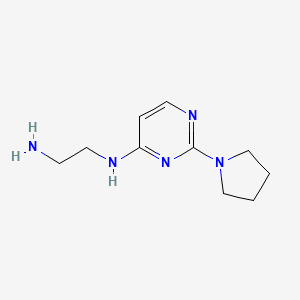
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)
